molecular formula C13H9NO2S2 B2360915 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1422655-51-3

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2360915
CAS No.: 1422655-51-3
M. Wt: 275.34
InChI Key: SOCCRKZXYHAIPZ-WDZFZDKYSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a chromene moiety linked to a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with thiosemicarbazide followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2H-chromen-3-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-5-(2H-chromen-3-ylmethylidene)-2-imino-1,3-thiazolidin-4-one: Contains an imino group instead of a thioxo group.

Uniqueness

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both chromene and thiazolidinone moieties, which contribute to its diverse chemical reactivity and potential biological activities. The thioxo group also imparts distinct electronic properties that can influence its interaction with biological targets.

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c15-12-11(18-13(17)14-12)6-8-5-9-3-1-2-4-10(9)16-7-8/h1-6H,7H2,(H,14,15,17)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCCRKZXYHAIPZ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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